molecular formula C21H15Cl3N2O3S B2403688 4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime CAS No. 303996-16-9

4-[(4-chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime

Cat. No.: B2403688
CAS No.: 303996-16-9
M. Wt: 481.77
InChI Key: MEWWTFNGCOHLSA-OPEKNORGSA-N
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Description

4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime is a complex organic compound characterized by its multiple functional groups, including a nitro group, a chloro group, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the chlorination of benzene to produce 4-chlorobenzyl chloride. This intermediate is then reacted with sulfur to form 4-chlorobenzyl sulfide. Subsequent nitration and formylation reactions introduce the nitro and aldehyde groups, respectively. Finally, the oxime group is introduced through a reaction with hydroxylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to handle the multiple reaction steps efficiently.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: : Nucleophiles such as hydroxide (OH⁻) or alkoxides can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Nitroso derivatives.

  • Reduction: : Amines.

  • Substitution: : Substituted benzyl derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development.

  • Industry: : It can be used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific arrangement of functional groups. Similar compounds might include other nitrobenzenes or chlorobenzyl derivatives, but the presence of both the nitro and oxime groups in this particular structure sets it apart. Some similar compounds are:

  • 4-Chlorobenzyl sulfide

  • 3-Nitrobenzaldehyde

  • O-(3,4-Dichlorobenzyl)oxime

Properties

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methylsulfanyl]-3-nitrophenyl]-N-[(3,4-dichlorophenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl3N2O3S/c22-17-5-1-14(2-6-17)13-30-21-8-4-15(10-20(21)26(27)28)11-25-29-12-16-3-7-18(23)19(24)9-16/h1-11H,12-13H2/b25-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWWTFNGCOHLSA-OPEKNORGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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